N,N-Diformylmescaline
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Overview
Description
N,N-Diformylmescaline is a novel analogue of mescaline, a naturally occurring psychedelic compound found in certain cacti. This compound has recently garnered attention due to its detection in various regions, including Australia. This compound is structurally similar to mescaline but features two formyl groups attached to the nitrogen atom, which may influence its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diformylmescaline typically involves a three-step process starting from 3,4,5-trimethoxyphenylacetic acid. The steps include:
Purification: This step can be challenging due to the compound’s tendency to degrade in solution.
Final Product Isolation: Ensuring the stability of the final product for further use.
Industrial Production Methods: Currently, there is limited information on the industrial-scale production of this compound
Chemical Reactions Analysis
Types of Reactions: N,N-Diformylmescaline can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can potentially remove the formyl groups, reverting the compound to a structure closer to mescaline.
Substitution: The formyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield formylated quinones, while reduction could produce demethylated mescaline derivatives.
Scientific Research Applications
Chemistry: As a novel compound, it provides insights into the structure-activity relationships of mescaline analogues.
Biology: It can be used to study the effects of formylation on biological activity and receptor binding.
Medicine: Potential therapeutic applications may be explored, particularly in the context of psychedelic-assisted therapy.
Industry: Although not yet industrially produced, its unique properties could lead to applications in materials science or pharmaceuticals
Mechanism of Action
The exact mechanism of action of N,N-Diformylmescaline is not fully understood. it is believed to interact with serotonin receptors in a manner similar to mescaline. The formyl groups may alter its binding affinity and efficacy, potentially leading to different pharmacological effects. Further research is needed to elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Mescaline: The parent compound, known for its psychedelic effects.
N,N-Dimethylmescaline: Another analogue with different substituents on the nitrogen atom.
3,4,5-Trimethoxyphenethylamine: A simpler analogue lacking the formyl groups.
Uniqueness: N,N-Diformylmescaline is unique due to the presence of two formyl groups, which may confer distinct chemical and biological properties. This structural modification can influence its stability, reactivity, and interaction with biological targets, distinguishing it from other mescaline analogues .
Properties
Molecular Formula |
C13H17NO5 |
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Molecular Weight |
267.28 g/mol |
IUPAC Name |
N-formyl-N-[2-(3,4,5-trimethoxyphenyl)ethyl]formamide |
InChI |
InChI=1S/C13H17NO5/c1-17-11-6-10(4-5-14(8-15)9-16)7-12(18-2)13(11)19-3/h6-9H,4-5H2,1-3H3 |
InChI Key |
ONCGKRHDZQPRFG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CCN(C=O)C=O |
Origin of Product |
United States |
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